molecular formula C8H11N3O B13103408 N-(4-(Aminomethyl)pyridin-2-yl)acetamide

N-(4-(Aminomethyl)pyridin-2-yl)acetamide

Cat. No.: B13103408
M. Wt: 165.19 g/mol
InChI Key: GMCKHMVHDMACPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Aminomethyl)pyridin-2-yl)acetamide is an organic compound with the molecular formula C8H11N3O. This compound belongs to the class of pyridinyl amides, which are known for their significant biological and therapeutic value. The structure of this compound consists of a pyridine ring substituted with an aminomethyl group at the 4-position and an acetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(Aminomethyl)pyridin-2-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or decane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(Aminomethyl)pyridin-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Aminomethyl)pyridin-2-yl)acetamide is unique due to the presence of both an aminomethyl group and an acetamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-[4-(aminomethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H11N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12)

InChI Key

GMCKHMVHDMACPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.